molecular formula C9H9N3O2 B14860520 Methyl 3-(1h-pyrrol-2-yl)-1h-pyrazole-5-carboxylate

Methyl 3-(1h-pyrrol-2-yl)-1h-pyrazole-5-carboxylate

Cat. No.: B14860520
M. Wt: 191.19 g/mol
InChI Key: ZCOYIDJZCBZSBF-UHFFFAOYSA-N
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Description

Methyl 3-(1h-pyrrol-2-yl)-1h-pyrazole-5-carboxylate is a heterocyclic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1h-pyrrol-2-yl)-1h-pyrazole-5-carboxylate typically involves the condensation of appropriate pyrrole and pyrazole derivatives. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1h-pyrrol-2-yl)-1h-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(1h-pyrrol-2-yl)-1h-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Methyl 3-(1h-pyrrol-2-yl)-1h-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
  • 1H-Indazole-5-carboxylic acid

Uniqueness

Methyl 3-(1h-pyrrol-2-yl)-1h-pyrazole-5-carboxylate is unique due to its combined pyrrole and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-7(11-12-8)6-3-2-4-10-6/h2-5,10H,1H3,(H,11,12)

InChI Key

ZCOYIDJZCBZSBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CN2

Origin of Product

United States

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